molecular formula C7H7Cl2N3O2 B8634747 2-Chloro-5-nitrobenzimidamide hydrochloride

2-Chloro-5-nitrobenzimidamide hydrochloride

Cat. No. B8634747
M. Wt: 236.05 g/mol
InChI Key: LCWTULRQZYFFFS-UHFFFAOYSA-N
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Patent
US07928133B2

Procedure details

To a solution of 2-chloro-5-nitro-benzonitrile (913 mg, 5.00 mmol) in MeOH (10 ml) is added powdered sodium methoxide (135 mg, 2.50 mmol) at room temperature. The solution is stirred at 65° C. for one day. Then ammonium chloride (294 mg, 5.5 mmol) is added and the mixture is refluxed for another day. The mixture is cooled to room temperature and the solvent removed in vacuo to give the crude 2-chloro-5-nitro-benzamidine hydrochloride, which is dissolved in THF (20 ml) and water (2 ml). This solution is transferred to a quartz reaction vessel (20 ml) and 2-bromoacetophenone (800 mg, 4 mmol) and potassium hydrogencarbonate (1.5 g, 15 mmol) are added. The reaction vessel is then placed into the cavity of a microwave reactor (Emrys optimizer) and irradiated for 15 minutes at 120° C. After the mixture is cooled to room temperature, the solvent is evaporated and the residue is dissolved in EtOAc (50 ml). The organic solution is washed with water (30 ml) and brine (30 ml), dried over MgSO4 and concentrated to give a crude dark oil, which is chromatographed (EtOAc/DCM=1/50) to give 2-(2-chloro-5-nitro-phenyl)-5-phenyl-1H-imidazole as a red solid.
Quantity
913 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
294 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].C[O-].[Na+].[Cl-].[NH4+:17]>CO>[ClH:1].[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[C:4]([NH2:17])=[NH:5] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
913 mg
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
sodium methoxide
Quantity
135 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
294 mg
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at 65° C. for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for another day
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
Cl.ClC1=C(C(=N)N)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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